6-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
This compound features a dihydropyrimidin-4-one core substituted at position 6 with a 4-ethoxyphenyl group and at position 3 with a 2-oxoethyl linker connected to a 4-(2-fluorophenyl)piperazine moiety. The ethoxyphenyl group contributes to lipophilicity, while the 2-fluorophenyl-piperazine moiety enhances receptor-binding specificity, likely targeting serotonin or dopamine receptors due to structural similarities to known pharmacophores . The oxoethyl linker balances conformational flexibility and stability, critical for bioavailability .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-2-32-19-9-7-18(8-10-19)21-15-23(30)29(17-26-21)16-24(31)28-13-11-27(12-14-28)22-6-4-3-5-20(22)25/h3-10,15,17H,2,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALHITWFJZKRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Comparisons
The following table summarizes critical differences and similarities with analogs from the provided evidence:
Critical Analysis of Structural Features
Core Structure Variations: Dihydropyrimidinone vs. Pyrido-pyrimidinone/Thieno-pyrimidinone: The dihydropyrimidinone core in the target compound offers partial saturation, reducing planarity compared to pyrido-pyrimidinones (–3) or thieno-pyrimidinones (). This may influence binding to flat vs. pocket-like receptor sites . Pyridazinone Core (): The fully aromatic pyridazinone core enables stronger π-π interactions but may reduce solubility compared to dihydropyrimidinones .
Piperazine/Piperidine Modifications: 2-Fluorophenyl vs. Bulky Substituents (): The 3,4-dichlorobenzyl group in compound 50e increases molecular weight and logP, which could limit blood-brain barrier penetration but enhance peripheral activity .
Linker Design :
- The 2-oxoethyl linker in the target compound is shorter and more polar than the ethyl-pyrazole linkers in –3, favoring faster metabolic clearance but reducing tissue retention .
Research Findings and Trends
- Fluorinated Aryl Groups : Compounds with fluorinated aryl groups (e.g., ) consistently show improved receptor-binding affinity due to electronegative and hydrophobic interactions. The target compound’s 2-fluorophenyl group balances these effects with moderate steric bulk .
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) generally exhibit higher solubility and faster pharmacokinetic profiles than piperidine analogs (), which may explain the target compound’s design choice .
- Heterocyclic Cores: Thieno-pyrimidinones () demonstrate superior metabolic stability compared to dihydropyrimidinones, suggesting opportunities for structural optimization in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
